Bis(1,5-cyclooctadiene)nickel(0)

描述

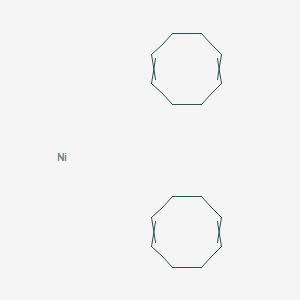

Bis(1,5-cyclooctadiene)nickel(0) is an organonickel compound with the formula Ni(C₈H₁₂)₂. It is a diamagnetic coordination complex featuring tetrahedral nickel(0) bound to the alkene groups in two 1,5-cyclooctadiene ligands. This highly air-sensitive yellow solid is a common source of nickel(0) in chemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The complex is typically prepared by the reduction of anhydrous nickel(II) acetylacetonate in the presence of 1,5-cyclooctadiene and an alkylaluminum compound, such as triethylaluminum. The reaction proceeds as follows :

Ni(acac)2+2cod+2AlEt3→Ni(cod)2+2acacAlEt2+C2H6+C2H4

Industrial Production Methods: In industrial settings, the preparation of bis(1,5-cyclooctadiene)nickel can also be achieved through electroreductive synthesis. This method involves the reduction of nickel(II) salts using electrolysis, which yields nickel(0) complexes that are widely used as precatalysts in organic synthesis .

化学反应分析

Types of Reactions: Bis(1,5-cyclooctadiene)nickel(0) undergoes various types of reactions, including oxidative addition, substitution, and catalytic reactions. It is particularly known for its role in cross-coupling reactions and cycloaddition reactions .

Common Reagents and Conditions:

Oxidative Addition: Involves reagents such as silver salts and weakly coordinating anions.

Substitution: Phosphines, phosphites, bipyridine, and isocyanides can readily displace one or both 1,5-cyclooctadiene ligands.

Catalytic Reactions: Often involves phosphine ligands and hydrosilanes for demethoxylation of anisoles.

Major Products:

Oxidative Addition: Produces highly reactive monocations.

Substitution: Forms various nickel-phosphine complexes.

Catalytic Reactions: Yields products such as 1,4-dienes and benzene derivatives

科学研究应用

Mizoroki–Heck Reaction

One of the prominent applications of Ni(cod)₂ is in the Mizoroki–Heck reaction , which involves the coupling of aryl halides with alkenes to form substituted alkenes. Research has shown that Ni(cod)₂ can effectively catalyze this reaction, allowing for the formation of carbon-carbon bonds under mild conditions. A notable study demonstrated that a phosphine-supported Ni(0) species derived from Ni(cod)₂ could facilitate this transformation without the need for stringent exclusion of oxygen, thus enhancing its practicality in synthetic applications .

Demethoxylation Reactions

Ni(cod)₂ has also been employed in demethoxylation reactions where anisoles are converted to hydrocarbons using hydrosilanes. The presence of phosphine ligands significantly enhances the reactivity of Ni(cod)₂ in these transformations, showcasing its versatility as a catalyst in organic synthesis .

Ligand Exchange Reactions

Kinetic studies have shown that Ni(cod)₂ undergoes ligand exchange reactions with various bidentate ligands such as bipyridines. The reaction kinetics indicate that these exchanges can be finely tuned based on the nature of the ligand and solvent used, which is crucial for developing selective catalytic systems .

Catalysis in Polymer Chemistry

Research has highlighted the use of Ni(cod)₂ in radiation vulcanization processes for rubber materials. Studies have shown that blends containing polychloroprene rubber and ethylene propylene diene terpolymer rubber exhibit enhanced properties when treated with gamma radiation in the presence of nickel catalysts like Ni(cod)₂. This application demonstrates the compound's utility beyond traditional organic synthesis, extending into materials science .

Development of Bench-Stable Precatalysts

Recent advancements have led to the development of bench-stable nickel(0) precatalysts derived from Ni(cod)₂ that can operate effectively under ambient conditions. These precatalysts are designed to facilitate various cross-coupling reactions while maintaining stability over time, thereby broadening the scope of nickel catalysis in synthetic organic chemistry .

Comparative Data Table

作用机制

The mechanism by which bis(1,5-cyclooctadiene)nickel exerts its effects involves the coordination of nickel(0) to the alkene groups in the 1,5-cyclooctadiene ligands. This coordination allows the nickel center to participate in various catalytic cycles, facilitating reactions such as ligand exchange and oxidative addition .

相似化合物的比较

- Bis(cyclopentadienyl)nickel(II)

- Nickel(II) acetylacetonate

- Nickel(II) chloride ethylene glycol dimethyl ether complex

Comparison: Bis(1,5-cyclooctadiene)nickel(0) is unique due to its high reactivity and versatility as a nickel(0) source. Unlike bis(cyclopentadienyl)nickel(II), which is less reactive, bis(1,5-cyclooctadiene)nickel readily participates in a wide range of catalytic reactions. Additionally, its air sensitivity and solubility in organic solvents make it distinct from other nickel complexes .

生物活性

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) is a versatile organometallic compound that has garnered significant interest in both catalysis and biological applications. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis and potential therapeutic applications. This article explores the biological activity of Ni(cod)₂, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₆H₂₄Ni

- Molecular Weight : 275.06 g/mol

- CAS Number : 1295-35-8

- Appearance : Yellow to orange crystals

- Solubility : Soluble in organic solvents like THF and DMF

Mechanisms of Biological Activity

Ni(cod)₂ exhibits several biological activities primarily through its ability to form complexes with various biomolecules. The following mechanisms have been identified:

- Catalytic Activity : Ni(cod)₂ is known for its role as a catalyst in various reactions, including the Mizoroki–Heck reaction, which facilitates carbon-carbon bond formation. This reaction can be applied to synthesize biologically active compounds .

- Enzyme Inhibition : Research indicates that organometallic compounds, including Ni(cod)₂, can act as enzyme inhibitors. This property is particularly relevant in developing drugs targeting specific enzymes involved in disease pathways .

- Cellular Interactions : Studies suggest that Ni(cod)₂ can interact with cellular components, potentially leading to cytotoxic effects on cancer cells. Its activity has been compared favorably against traditional platinum-based drugs like cisplatin .

Kinetic Studies of Ligand Exchange Reactions

A study conducted by Mahmut Abla and Takakazu Yamamoto investigated the kinetic properties of ligand exchange reactions involving Ni(cod)₂ with various ligands such as bipyridine derivatives. The findings revealed that these reactions follow pseudo first-order kinetics in THF and second-order kinetics in DMF, suggesting a complex mechanism where Ni(cod)₂ forms intermediates with ligands that may influence its biological activity .

| Ligand Type | Reaction Medium | Rate Law | Observed Rate Constant (k_obs) |

|---|---|---|---|

| 2,2'-bipyridine (bpy) | THF | Pseudo first-order | Increases with [L] |

| 4,4'-dimethyl-2,2'-bipyridine (DMbpy) | DMF | Second-order | Independent of [cod] |

| 4,4',5,5'-tetramethyl-2,2'-bipyridine (TMbpy) | DMF | Second-order | Increases with [L] |

Biological Testing Against Cancer Cells

Recent studies have evaluated the antiproliferative effects of Ni(cod)₂ on A2780 cancer cells (both sensitive and resistant to cisplatin). The results indicated that Ni(cod)₂ demonstrated superior biological activity compared to cisplatin, particularly when modified with gold(I) triphenylphosphine moieties. This modification enhanced the compound's ability to circumvent drug resistance mechanisms commonly seen in cancer therapy .

Safety and Handling Considerations

Despite its promising biological applications, Ni(cod)₂ poses several safety risks:

- Carcinogenicity : Classified as a carcinogen (Category 1B), necessitating careful handling.

- Flammability : It is a flammable solid and should be stored away from heat sources.

- Skin Sensitization : Can cause allergic reactions upon contact.

Proper laboratory safety protocols must be followed when working with this compound.

属性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIUDXYIUKIIE-KZUMESAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Ni | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992), Yellow or yellowish-green solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1295-35-8 | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(1,5-cyclooctadiene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

284 to 288 °F (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(1,5-cyclooctadiene)nickel(0)?

A1: The molecular formula of Bis(1,5-cyclooctadiene)nickel(0) is C16H24Ni, and its molecular weight is 275.09 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Bis(1,5-cyclooctadiene)nickel(0)?

A2: Common spectroscopic techniques include:

- NMR Spectroscopy: Provides information about the structure and dynamics of the compound, particularly through 1H, 13C, and even 61Ni nuclei. [, ]

- Infrared (IR) Spectroscopy: Used to identify functional groups and study the coordination of ligands to the nickel center. [, ]

- Raman Spectroscopy: Complementary to IR, offering additional insights into molecular vibrations. []

Q3: Is Bis(1,5-cyclooctadiene)nickel(0) air-stable? How is it typically handled?

A3: Bis(1,5-cyclooctadiene)nickel(0) is air-sensitive and decomposes upon exposure to air. It is typically handled and stored under an inert atmosphere, such as nitrogen or argon, using standard Schlenk or glovebox techniques. [, , ]

Q4: What makes Bis(1,5-cyclooctadiene)nickel(0) a valuable catalyst in organic synthesis?

A4: Ni(cod)2 acts as a versatile precatalyst due to the labile 1,5-cyclooctadiene (COD) ligands, which are readily displaced by other ligands. This allows the nickel center to participate in various catalytic cycles. [, , ]

Q5: Can you provide examples of reactions catalyzed by Bis(1,5-cyclooctadiene)nickel(0)?

A5: Ni(cod)2 catalyzes a diverse range of reactions, including:

- Cross-Coupling Reactions: Facilitates the formation of C-C bonds between aryl halides or sulfonates and organoboronic acids (Suzuki-Miyaura coupling). []

- Cycloadditions: Promotes the formation of cyclic compounds, such as in the [3+2+2] and [2+2+2] cycloadditions of bicyclopropylidene with alkynes. []

- Polymerizations: Used in the synthesis of polymers like polyfluorenes, poly(dimethyl biphenylene), and poly(phenylene). [, , ]

- Carbonylation Reactions: Enables the incorporation of carbon monoxide into organic molecules. []

- Hydrogenation Reactions: Can catalyze the addition of hydrogen to unsaturated compounds like alkenes. []

Q6: How does the choice of ligands influence the catalytic activity and selectivity of Bis(1,5-cyclooctadiene)nickel(0)?

A6: Ligands play a crucial role in tuning the electronic and steric properties of the nickel center. Bulky ligands like tricyclohexylphosphine can enhance selectivity by creating steric hindrance around the metal center. [, , ] Electron-rich phosphine ligands can increase electron density at the nickel center, making it more reactive towards oxidative addition, a key step in many catalytic cycles. []

Q7: Are there any drawbacks to using Bis(1,5-cyclooctadiene)nickel(0) as a catalyst?

A7: Despite its versatility, some limitations include:

- Air Sensitivity: Requires strict anaerobic conditions, increasing experimental complexity. [, , ]

- Cost: Can be relatively expensive compared to some other nickel catalysts. []

Q8: How does the performance of Bis(1,5-cyclooctadiene)nickel(0) vary under different conditions?

A8: Performance is influenced by factors such as:

- Temperature: Elevated temperatures can accelerate reaction rates but may also lead to catalyst decomposition. [, ]

- Solvent: Solvent polarity and coordinating ability can impact reaction rates and selectivities. [, ]

- Presence of Additives: Lewis acids can enhance reactivity in some cases, while coordinating solvents can influence catalyst stability and activity. [, ]

Q9: How is computational chemistry employed in the study of Bis(1,5-cyclooctadiene)nickel(0)?

A9: Computational methods provide valuable insights into:

- Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify intermediates, and explain observed selectivities. [, ]

- Structural Information: Computational studies can predict molecular geometries, electronic structures, and NMR parameters, complementing experimental characterization. [, ]

Q10: How do modifications to the 1,5-cyclooctadiene ligand impact the reactivity of Bis(1,5-cyclooctadiene)nickel(0)?

A10: While most studies focus on ligand exchange rather than modifying COD itself, any modifications to COD would likely significantly impact the complex's reactivity by altering the steric environment and electron donation to the nickel center.

Q11: Are there strategies to improve the stability or solubility of Bis(1,5-cyclooctadiene)nickel(0)?

A11: Strategies typically involve in situ generation or utilizing stabilizing ligands. For example:

- In situ Generation: Ni(cod)2 can be generated in situ from more stable nickel precursors, reducing the need for its isolation and storage. []

- **Stabilizing Ligands: ** Using bulky or electron-rich phosphine ligands can enhance the stability of the resulting nickel complexes. [, ]

Q12: What are some considerations regarding the safe handling and disposal of Bis(1,5-cyclooctadiene)nickel(0)?

A12: As an air-sensitive and potentially toxic compound, Ni(cod)2 requires careful handling:

- Inert Atmosphere: Handling and storage should be done under an inert atmosphere to prevent decomposition. [, , ]

Q13: Are there any environmental concerns associated with Bis(1,5-cyclooctadiene)nickel(0)?

A13: While specific ecotoxicological data might be limited, it's essential to handle Ni(cod)2 responsibly to minimize environmental release.

Q14: Are there efforts to find alternative catalysts or synthetic approaches to reduce reliance on Bis(1,5-cyclooctadiene)nickel(0)?

A14: Yes, researchers are exploring alternative nickel sources, more readily available ligands, and new synthetic strategies to:

- Reduce Cost: Using less expensive nickel precursors like NiBr2 or NiCl2 can offer cost advantages. []

- Improve Sustainability: Developing more sustainable and environmentally friendly synthetic protocols is an active area of research. []

- Enhance Practicality: Exploring air-stable nickel catalysts or developing methods for in situ generation can simplify handling and reaction procedures. []

Q15: How is Bis(1,5-cyclooctadiene)nickel(0) typically quantified or monitored during reactions?

A15: Common techniques include:

- Gas Chromatography (GC): Can be used to monitor the consumption of reactants or formation of products in reactions involving volatile compounds. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track the disappearance of Ni(cod)2 or the appearance of intermediates and products. [, ]

- Chromatographic Techniques: HPLC or GC coupled with suitable detectors can be used to analyze reaction mixtures and quantify the desired products. []

Q16: What are some significant historical milestones in the development and application of Bis(1,5-cyclooctadiene)nickel(0)?

A16: Key milestones include:

Q17: What are some promising areas where research on Bis(1,5-cyclooctadiene)nickel(0) intersects with other disciplines?

A17: Promising areas include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。